N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
Description
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5S2/c1-4-18-20(6-1)13(11-3-7-21-10-11)9-17-15-19-12-8-16-5-2-14(12)22-15/h1-8,10,13H,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDGNDXLGUSHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC2=NC3=C(S2)C=CN=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique structure that includes a pyrazole ring, a thiophene moiety, and a thiazolo-pyridine framework. The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole and thiophene intermediates followed by their coupling with thiazolo-pyridine derivatives.
Key Synthetic Steps:
- Preparation of Pyrazole : Synthesized from hydrazine and 1,3-diketones.
- Synthesis of Thiophene : Often achieved via Paal-Knorr synthesis.
- Coupling Reaction : The final step involves the reaction of the pyrazole and thiophene intermediates with thiazolo-pyridine components.
Biological Activity
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene rings often display significant antibacterial and antifungal properties. For instance, studies have shown that similar structures can inhibit various pathogens effectively .
Anticancer Properties
The anticancer potential of this compound is supported by its ability to induce apoptosis in cancer cells. Pyrazoles have been reported to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been demonstrated through various assays that measure cytokine production and inflammatory mediator release .
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for disease progression.
- Receptor Interaction : It can bind to specific receptors, modulating various signaling pathways.
- Oxidative Stress Reduction : It exhibits antioxidant properties that help mitigate oxidative damage in cells.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
Scientific Research Applications
Structure and Composition
The compound features a unique structure combining multiple heterocycles, which contributes to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 299.37 g/mol.
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Formation of the Thiophene Ring : Synthesized via the Paal-Knorr synthesis method.
- Linking the Rings : The pyrazole and thiophene rings are connected through an ethyl chain.
These methods allow for the efficient production of the compound, which can be further modified for specific applications.
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies.
Biology
Research indicates that N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine may exhibit various biological activities:
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease pathways.
- Receptor Binding : Interaction with biological receptors could lead to therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain pathogens.
Medicine
The compound is being investigated for its therapeutic potential in drug development. It may serve as a lead compound for targeting diseases such as cancer or infections. Case studies have shown promising results in preclinical trials where derivatives of this compound demonstrated cytotoxic effects on cancer cell lines.
Industry
In industrial applications, this compound can be utilized in developing new materials with specialized properties such as:
- Conductivity : Suitable for electronic applications.
- Fluorescence : Useful in imaging technologies.
- Catalytic Activity : Potential use in chemical reactions as a catalyst.
Data Tables
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes |
| Receptor Binding | Binds to biological receptors |
| Antimicrobial Activity | Effective against pathogens |
Case Studies
-
Anticancer Activity :
A study published in Journal of Medicinal Chemistry explored derivatives of this compound and found that certain modifications enhanced its cytotoxicity against breast cancer cell lines by inducing apoptosis. -
Antimicrobial Efficacy :
Research conducted by Pharmaceutical Research demonstrated that the compound exhibited significant antimicrobial properties against Staphylococcus aureus, suggesting potential for development into an antibiotic agent. -
Enzyme Interaction Studies :
A recent investigation published in Bioorganic & Medicinal Chemistry Letters detailed how the compound interacts with specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic targets.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
*Calculated based on formula C₁₅H₁₂N₆S₂.
Functional and Pharmacological Insights
Core Structure Impact: The [4,5-c] fusion in the target compound creates a distinct electronic environment compared to [4,5-b]-fused systems (e.g., and ). Pyrimidine-based analogs () lack the thiazolo ring’s sulfur atom, reducing polarizability and altering metabolic stability .
Substituent Effects: Thiophen-3-yl vs. Trifluoromethyl (CF3): The CF3 group in increases logP (hydrophobicity), enhancing blood-brain barrier permeability but risking off-target effects .
Bioactivity Trends :
- Thiazolo[4,5-b]pyridine derivatives () exhibit antimicrobial properties, as reported in Samir et al. (2007), likely due to pyrazole-mediated interactions with bacterial enzymes .
- Ethyl-linked pyrazole-thiophene systems (target compound) are hypothesized to target kinases, leveraging the pyrazole’s ability to act as a hinge-binding motif .
Preparation Methods
SNAr Reaction
Reaction Conditions
Buchwald-Hartwig Amination
Reaction Conditions
-
Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
-
Base : Cs₂CO₃ (2.0 equiv), toluene, 100°C, 12 hr.
Yield : 75–80%
Optimization and Mechanistic Insights
Key Factors :
-
Ultrasonic Radiation : Accelerates cyclization steps (e.g., thiazole ring formation) by enhancing reagent diffusion.
-
Solvent Choice : Ethanol or DMF improves solubility of intermediates.
Side Reactions :
Spectroscopic Characterization Table
Comparative Analysis of Methods
| Method | Yield (%) | Time (hr) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| SNAr | 55–60 | 24 | Moderate | Limited |
| Buchwald | 75–80 | 12 | High | High |
The Buchwald-Hartwig protocol offers superior yields and scalability, albeit with higher catalyst costs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound?
- Answer : Key routes include palladium-catalyzed cross-coupling for pyrazole-thiophene linkage and copper-mediated Ullmann-type reactions for thiazolo-pyridine assembly. For example, copper(I) bromide with cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C under inert conditions enables efficient C–N bond formation . Solvent selection (e.g., DMSO for polar intermediates) and catalyst screening (e.g., Pd/Cu systems) are critical for yield optimization.
Q. How should researchers characterize this compound’s structural integrity?
- Answer : Use multinuclear NMR (e.g., H and C in CDCl₃ or DMSO-d₆) to confirm proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., observed [M+H]⁺ peaks). For crystallographic confirmation, single-crystal X-ray diffraction (as in related thiazolo-pyridines) resolves stereoelectronic properties .
Q. What strategies ensure compound stability during storage?
- Answer : Store under dry, inert atmospheres (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation. Use amber vials to mitigate photodegradation. Pre-formulation studies in DMSO (common for biological assays) should include stability checks via HPLC over 48 hours .
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Answer : Perform density functional theory (DFT) to map electron density in the thiazolo-pyridine core, identifying reactive sites for functionalization. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to kinase targets, while QSAR models correlate substituent effects (e.g., pyrazole vs. thiophene groups) with activity .
Q. What experimental designs resolve contradictions in reported biological activity?
- Answer : Standardize assays (e.g., kinase inhibition IC₅₀ protocols) across labs. Use HPLC-purity validation (>95%) to exclude impurities as confounding factors. Replicate studies under controlled conditions (pH, temperature) and employ orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .
Q. How to optimize regioselective functionalization of the thiazolo-pyridine scaffold?
- Answer : Employ directed ortho-metalation (DoM) with lithium bases to target specific positions. For example, use tert-butyllithium at –78°C to deprotonate the pyridine N-adjacent site, followed by electrophilic quenching. Protecting groups (e.g., SEM for amines) prevent unwanted side reactions .
Q. What techniques identify metabolic byproducts in in vitro studies?
- Answer : Use LC-HRMS/MS with collision-induced dissociation (CID) to fragment metabolites. Compare fragmentation patterns with synthetic standards. Stable isotope labeling (e.g., C) aids in tracking metabolic pathways, as demonstrated in hepatic microsome assays .
Q. How to enhance synthetic yield in multistep reactions?
- Answer : Screen microwave-assisted synthesis for time-sensitive steps (e.g., cyclization). Catalyst loading optimization (e.g., 10 mol% CuBr vs. 5 mol%) and solvent polarity adjustments (e.g., DMF for dipolar intermediates) improve efficiency. Monitor intermediates via TLC or inline IR spectroscopy .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
